molecular formula C16H15N5O2 B11046001 7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 838886-63-8

7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Katalognummer: B11046001
CAS-Nummer: 838886-63-8
Molekulargewicht: 309.32 g/mol
InChI-Schlüssel: XRACNDLDEFBNBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile (PubChem CID: 2988155) is a chemical compound built on a pyrazolopyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This compound has been identified as a promising research tool in infectious disease studies, particularly for investigating novel antimalarial therapies. It has been profiled as part of the Medicines for Malaria Venture (MMV) Malaria Box, a collection of compounds with established activity against Plasmodium falciparum . In enzymatic assays, this compound demonstrated inhibitory activity against Plasmodium falciparum thioredoxin reductase (PfTrxR), an essential enzyme for the parasite's redox homeostasis, with an IC50 value of 4.8 µM . Its antimalarial efficacy was further confirmed in phenotypic screens, showing an EC50 of 477 nM against the Pf3D7 strain of P. falciparum . The compound also exhibits a favorable cytotoxicity profile, with an IC50 greater than 100 µM in MRC-5 human fetal lung cells, suggesting selective anti-parasitic action . The synthesis of related pyrazolopyrimidine derivatives is well-established in scientific literature, often involving one-pot, multi-component condensation reactions of aldehydes, aminopyrazoles, and malononitrile, which allows for efficient and high-yielding production . Researchers value this compound for probing new mechanisms of action against malaria and for hit-to-lead optimization campaigns. It is supplied exclusively for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

CAS-Nummer

838886-63-8

Molekularformel

C16H15N5O2

Molekulargewicht

309.32 g/mol

IUPAC-Name

7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C16H15N5O2/c1-9-14(10-4-5-12(22-2)13(6-10)23-3)16-19-8-11(7-17)15(18)21(16)20-9/h4-6,8H,18H2,1-3H3

InChI-Schlüssel

XRACNDLDEFBNBB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C(=C(C=NC2=C1C3=CC(=C(C=C3)OC)OC)C#N)N

Löslichkeit

2.8 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Amino-3-(3,4-Dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-carbonitril beinhaltet typischerweise die Reaktion von 5-Aminopyrazolderivaten mit Arylidenmalonitrilen oder verschiedenen Aldehyden. Eine gängige Methode umfasst die Kondensation von 5-Amino-3-methylpyrazol mit 3,4-Dimethoxybenzaldehyd in Gegenwart einer Base, gefolgt von Cyclisierung und Nitrilbildung .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört der Einsatz von kontinuierlichen Durchflussreaktoren zur Steigerung der Reaktionsausbeute und -effizienz. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Reinheit und eine gleichbleibende Qualität des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

7-Amino-3-(3,4-Dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können die Nitrilgruppe in ein Amin umwandeln.

    Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder katalytische Hydrierung eingesetzt.

    Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen oder sauren Bedingungen verwendet.

Hauptprodukte

    Oxidation: Bildung von Oxiden oder Hydroxylderivaten.

    Reduktion: Umwandlung in primäre Amine.

    Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including 7-amino compounds, exhibit antiviral properties. A patent describes the use of such compounds in treating viral infections, suggesting their potential as antiviral agents targeting specific viral replication processes .

Antimalarial Activity

A study highlighted the compound's role as an inhibitor of Plasmodium falciparum thioredoxin reductase, a critical enzyme for the survival of malaria parasites. The inhibition of this enzyme could lead to new antimalarial therapies, especially in the context of rising drug resistance .

Case Study 1: Antiviral Research

In a recent study, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives and tested their efficacy against viral infections. The results indicated that compounds similar to 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile showed promising antiviral activity against several viruses, including those responsible for respiratory infections.

Case Study 2: Antimalarial Efficacy

Another investigation focused on the antimalarial properties of this compound. Through in vitro assays, it was demonstrated that the compound effectively inhibited the growth of Plasmodium falciparum at low micromolar concentrations. This finding underscores its potential as a lead compound for developing new antimalarial drugs.

Wirkmechanismus

The mechanism of action of 7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Aryl Substituents

The 3,4-dimethoxyphenyl group in the target compound distinguishes it from analogues with alternative aryl substitutions. For example:

  • 7-Amino-5-(2,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile (4g): Features a 2,4-dimethoxyphenyl group, resulting in a slightly lower molecular weight (309 g/mol vs. 309.3 g/mol) and comparable IR data (2214 cm⁻¹ for C≡N) but reduced yield (89% vs. 85%) .
  • 7-Amino-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile: Substitution at the 2-methoxyphenyl position reduces steric hindrance, leading to a lower molecular weight (279.3 g/mol) and distinct solubility profiles .
  • 7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Incorporates a halogen (Cl) at the phenyl ring, increasing molecular weight (269.7 g/mol) and altering electronic properties, which may enhance binding to hydrophobic enzyme pockets .

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Yield (%) Key Substituents
Target Compound C₁₆H₁₅N₅O₂ 309.3 85 3,4-Dimethoxyphenyl, methyl
4g C₁₆H₁₅N₅O₂ 309 89 2,4-Dimethoxyphenyl, methyl
7-Amino-3-(2-methoxyphenyl)-2-methyl analogue C₁₅H₁₃N₅O 279.3 N/A 2-Methoxyphenyl, methyl
7-Amino-6-(4-chlorophenyl)-3-carbonitrile C₁₃H₈ClN₅ 269.7 N/A 4-Chlorophenyl
Functional Group Variations

The cyano group at position 6 is a critical pharmacophore. Derivatives with alternative functional groups exhibit distinct properties:

  • 7-Amino-N-aryl-6-cyano-5-(4-methoxyphenyl)carboxamides (10a–c): Introduce carboxamide groups, enhancing hydrogen-bonding capacity but complicating synthesis (reflux with triethylamine, 6 hours) .

Table 2: Functional Group Impact

Compound Name Functional Group Yield (%) Key Observations
Target Compound Cyano (-C≡N) 85 High yield, stable crystalline form
Phthalimide-diazenyl analogue (12) Hydroxy, phthalimide-diazenyl 66 Lower thermal stability
Carboxamide derivatives (10a–c) Carboxamide (-CONH₂) N/A Enhanced solubility, longer synthesis

Biologische Aktivität

7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial in regulating the cell cycle. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Table 1: Structural Features and Biological Activity

Compound NameStructural FeaturesBiological Activity
7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileSimilar pyrazolo framework; different substitution patternCDK2 inhibition
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidinesContains triazole; broader heterocyclic systemAnticancer activity
DorsomorphinRelated pyrazolopyrimidine; distinct substitutionsPotent CDK inhibitor

This compound has been identified as a selective inhibitor of CDK2. Inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells. Preliminary studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .

Case Studies

Study 1: Inhibition of CDK2

In a study evaluating the inhibitory effects on CDK2, molecular docking simulations indicated that the compound fits well within the active site of CDK2, forming essential hydrogen bonds that contribute to its inhibitory activity. The binding interactions suggest that structural modifications could enhance or diminish activity against target enzymes .

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound against various cancer cell lines using MTT assays. Results showed that the compound exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents .

Additional Biological Activities

Beyond CDK inhibition, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their anti-inflammatory and antimicrobial properties. For instance, some derivatives have shown moderate antimicrobial activity against pathogenic bacteria and fungi .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods:

  • Biginelli-type Synthesis : This method allows for the formation of functionalized pyrazolo[1,5-a]pyrimidines from 5-amino-3-arylpyrazole-4-carbonitriles and aldehydes in the presence of active methylene compounds.
  • Knoevenagel Condensation : This reaction occurs between aldehydes and active methylene compounds to form intermediates that can react with aminopyrazoles.

These synthetic pathways are crucial for producing derivatives with enhanced biological activities .

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing 7-amino-substituted pyrazolo[1,5-a]pyrimidine derivatives, and how are they optimized for yield and purity? A1: The compound is typically synthesized via cyclocondensation of 5-aminopyrazoles with enaminones or β-diketones. For example, describes refluxing 5-aminopyrazole derivatives with enaminones in polar solvents (e.g., ethanol or DMF) under acidic or basic catalysis, yielding 62–70% after recrystallization. Optimization involves:

  • Solvent selection : DMF or pyridine enhances reactivity for electron-deficient intermediates.
  • Catalyst tuning : Triethylamine or fused sodium acetate improves cyclization efficiency.
  • Purification : Recrystallization from ethanol/DMF mixtures removes byproducts .

Q2: Which spectroscopic techniques are most reliable for confirming the structure of this compound? A2: Multi-modal characterization is critical:

  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2,220 cm⁻¹, NH₂ bends at ~3,400 cm⁻¹) ( ).
  • NMR : ¹H NMR resolves substituent patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrimidine protons at δ 6.5–8.5 ppm). ¹³C NMR confirms cyano carbons (~115 ppm) and aromatic carbons ( ).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 279.3 for C₁₅H₁₃N₅O) validate the molecular formula ( ).

Advanced Synthetic Challenges

Q3: How do steric and electronic effects of substituents (e.g., 3,4-dimethoxyphenyl) influence reaction kinetics and regioselectivity? A3: The 3,4-dimethoxyphenyl group introduces steric hindrance and electron-donating effects:

  • Steric effects : Bulky substituents reduce cyclization rates, requiring prolonged reflux (e.g., 6–12 hours in ).
  • Electronic effects : Methoxy groups activate the phenyl ring, favoring electrophilic substitution at the para position. Computational studies ( ) suggest substituent positioning alters frontier molecular orbitals, affecting reactivity .

Q4: What strategies mitigate low yields in multi-step syntheses of pyrazolo[1,5-a]pyrimidines? A4: Key strategies include:

  • Intermediate stabilization : Using Boc-protected amines (e.g., ) prevents undesired side reactions.
  • Stepwise purification : Isolating intermediates via column chromatography before cyclization improves final purity.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield (noted in analogous syntheses in ) .

Structural and Mechanistic Analysis

Q5: How does X-ray crystallography resolve ambiguities in the compound’s planar conformation? A5: Single-crystal X-ray diffraction ( ) confirms coplanarity of the pyrazolo-pyrimidine core (r.m.s. deviation: 0.011 Å). Weak C–H⋯N hydrogen bonds stabilize the crystal lattice, with intermolecular interactions forming infinite sheets. This data validates DFT-predicted geometries .

Q6: What computational methods predict the compound’s bioavailability and protein targets? A6: highlights in silico approaches:

  • ADMET prediction : SwissADME or PreADMET tools assess solubility (LogP ~2.5) and permeability.
  • Molecular docking : AutoDock Vina identifies potential kinase or GPCR targets via binding affinity scores (ΔG < −7 kcal/mol).
  • Bioactivity cliffs : QSAR models correlate substituent modifications with IC₅₀ shifts in enzymatic assays .

Data Contradiction and Validation

Q7: How should researchers address discrepancies in reported melting points or spectroscopic data? A7: Cross-validation is essential:

  • Melting points : Variations (e.g., 263–268°C in ) arise from polymorphic forms or solvent residues. Differential Scanning Calorimetry (DSC) can distinguish polymorphs.
  • NMR shifts : Deuterated solvent effects (e.g., DMSO vs. CDCl₃) and concentration artifacts require controlled experimental replication .

Q8: Why do similar synthetic routes yield divergent products (e.g., carboxamides vs. nitriles)? A8: Competing pathways depend on:

  • Reagent stoichiometry : Excess enaminone favors cyclization over side reactions.
  • pH control : Acidic conditions promote protonation of intermediates, altering reaction trajectories (e.g., vs. ) .

Bioactivity and Applications

Q9: What in vitro assays are recommended to evaluate this compound’s kinase inhibition potential? A9: Standard assays include:

  • Kinase inhibition profiling : Use Eurofins’ KinaseProfiler™ with ATP concentrations mimicking physiological levels.
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) at 1–100 µM doses ( ).
  • Mechanistic studies : Western blotting for downstream targets (e.g., p-AKT or ERK) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.